molecular formula C10H9F3O2 B1420789 Methyl 3-methyl-4-(trifluoromethyl)benzoate CAS No. 957205-72-0

Methyl 3-methyl-4-(trifluoromethyl)benzoate

Cat. No.: B1420789
CAS No.: 957205-72-0
M. Wt: 218.17 g/mol
InChI Key: DRGOQPBBHLQCFB-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Scientific Research Applications

Methyl 3-methyl-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Safety and Hazards

Methyl 3-methyl-4-(trifluoromethyl)benzoate may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also a combustible liquid . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4-(trifluoromethyl)benzoate typically involves the esterification of 3-methyl-4-(trifluoromethyl)benzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the resulting ester is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid, which can then interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-4-(trifluoromethyl)benzoate is unique due to the presence of both a methyl and a trifluoromethyl group on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-methyl-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-5-7(9(14)15-2)3-4-8(6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGOQPBBHLQCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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